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Cat. No.: B3286598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of chiral

ferrocenyl diphosphine ligands, a critical class of ligands in asymmetric catalysis. The guide

details the core synthetic strategies, experimental protocols for key ligand families—Josiphos,

Walphos, and Taniaphos—and presents quantitative data on their catalytic performance.

Introduction
Chiral ferrocenyl diphosphine ligands have emerged as privileged ligands in asymmetric

catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Their unique

structure, featuring both planar and central chirality, imparts exceptional steric and electronic

properties to the metal complexes they form. This guide focuses on the practical aspects of

synthesizing these valuable ligands, providing researchers with the necessary information to

prepare them in the laboratory.

Core Synthetic Strategy: A Stepwise Approach
The synthesis of most chiral ferrocenyl diphosphine ligands follows a common synthetic

pathway, commencing with the introduction of a chiral directing group onto the ferrocene

scaffold. This is typically followed by diastereoselective ortho-lithiation and subsequent

phosphination to introduce the desired phosphine moieties.
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A pivotal starting material for many of these syntheses is (R)- or (S)-Ugi's amine ((R)- or (S)-

N,N-dimethyl-1-ferrocenylethylamine), which provides the initial stereocenter and directs the

subsequent ortho-lithiation.

Figure 1: Generalized synthetic workflow for chiral ferrocenyl diphosphine ligands.

Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of

representative ligands from the Josiphos, Walphos, and Taniaphos families.

Synthesis of (R,S)-Josiphos (A Representative Josiphos
Ligand)
The synthesis of Josiphos-type ligands typically starts from enantiopure Ugi's amine.

Step 1: Synthesis of Racemic N,N-Dimethyl-1-ferrocenylethylamine (Ugi's Amine)

Acetylation of Ferrocene: To a stirred solution of ferrocene in acetic anhydride, phosphoric

acid is added cautiously. The mixture is heated, then poured onto ice. The product,

acetylferrocene, is isolated by filtration and purified by chromatography.

Reduction to Racemic 1-Ferrocenylethanol: Acetylferrocene is reduced using sodium

borohydride in a suitable solvent like ethanol to yield racemic 1-ferrocenylethanol.

Amination to Racemic Ugi's Amine: The racemic alcohol is converted to the corresponding

acetate, which is then treated with dimethylamine to afford racemic N,N-dimethyl-1-

ferrocenylethylamine.

Step 2: Resolution of Racemic Ugi's Amine

The racemic amine is resolved by fractional crystallization of its diastereomeric salts with a

chiral resolving agent, most commonly L-tartaric acid.[1] The desired diastereomeric salt is then

treated with a base to liberate the enantiopure (R)- or (S)-Ugi's amine.

Step 3: Synthesis of (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

((R,S)-Josiphos)
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Diastereoselective ortho-Lithiation and First Phosphination: (R)-N,N-Dimethyl-1-

ferrocenylethylamine is dissolved in anhydrous diethyl ether and cooled. n-Butyllithium is

added dropwise, and the mixture is stirred to effect ortho-lithiation. Chlorodiphenylphosphine

is then added to quench the lithiated intermediate, yielding (R,S)-PPFA ((R)-1-[(S)-2-

(diphenylphosphino)ferrocenyl]ethylamine) as a single diastereomer.

Second Phosphination: The resulting (R,S)-PPFA is heated at reflux with

dicyclohexylphosphine in acetic acid. This step involves the substitution of the dimethylamino

group with the dicyclohexylphosphino group to yield the final Josiphos ligand.

Purification: The crude ligand is often purified by complexation with a metal salt (e.g.,

CuBr·SMe₂) followed by purification of the air-stable complex. The free ligand can be

liberated if required.

Synthesis of a Representative Walphos Ligand
Walphos ligands are characterized by a 1-ferrocenylethyl backbone with a phosphine group on

the cyclopentadienyl ring and a second, different phosphine group attached to an aryl moiety.

Step 1: Synthesis of the Chiral Ferrocenyl Alcohol Precursor

This can be achieved through the asymmetric reduction of acetylferrocene using a chiral

reducing agent.

Step 2: Introduction of the Aryl Group

The chiral ferrocenyl alcohol is reacted with an aryl Grignard reagent in the presence of a Lewis

acid to introduce the aryl group at the carbinol position.

Step 3: Directed ortho-Lithiation and Phosphination

The hydroxyl group of the resulting ferrocenylaryl methanol directs the ortho-lithiation of the

ferrocene ring. The lithiated intermediate is then quenched with a chlorophosphine (e.g.,

chlorodiphenylphosphine) to install the first phosphine group.

Step 4: Second Phosphination
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The hydroxyl group is converted to a good leaving group (e.g., a tosylate or mesylate) and then

displaced with a second phosphine (e.g., dicyclohexylphosphine) to afford the final Walphos

ligand.

Synthesis of a Representative Taniaphos Ligand
Taniaphos ligands are characterized by a 1,2-disubstituted ferrocene backbone with a

phosphine group at the 2-position and a phosphino-substituted benzyl group at the 1-position.

Step 1: Synthesis of a 2-Substituted Ugi's Amine Derivative

The synthesis often starts with a derivative of Ugi's amine that has a substituent at the 2-

position of the ferrocene ring. This can be achieved through directed ortho-lithiation of Ugi's

amine followed by quenching with an appropriate electrophile.

Step 2: Introduction of the Second Phosphine Group

The dimethylamino group of the 2-substituted Ugi's amine derivative is then displaced by a

phosphine, similar to the Josiphos synthesis.

Step 3: Modification of the 2-Substituent

The substituent at the 2-position is then elaborated into the final phosphino-substituted benzyl

group. This may involve multiple steps, including cross-coupling reactions.

Data Presentation: Performance in Asymmetric
Catalysis
The following tables summarize the performance of representative Josiphos, Walphos, and

Taniaphos ligands in the asymmetric hydrogenation of various substrates.

Table 1: Asymmetric Hydrogenation of Alkenes with Josiphos Ligands
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Entry
Subst
rate

Ligan
d

Catal
yst

S/C
Press
ure
(bar)

Temp
(°C)

Time
(h)

Conv
ersio
n (%)

ee
(%)

1

Methyl

(Z)-

aceta

midoci

nnama

te

(R,S)-

Josiph

os

[Rh(C

OD)₂]

BF₄

100 10 25 0.5 >99 99 (R)

2

Dimet

hyl

itacon

ate

(R,S)-

Josiph

os

[Rh(C

OD)₂]

BF₄

100 10 25 1 >99 98 (R)

3

Methyl

2-

aceta

midoa

crylate

(R,S)-

Josiph

os

[Rh(C

OD)₂]

BF₄

100 10 25 0.2 >99 99 (R)

4

Atorva

statin

precur

sor

(R,S)-

Josiph

os

[Ru(C

OD)(2-

methyl

allyl)₂]

2000 80 60 16 >99 99 (R)

Table 2: Asymmetric Hydrogenation of Alkenes and Ketones with Walphos Ligands
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Entry
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d
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S/C
Press
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(bar)

Temp
(°C)

Time
(h)
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ersio
n (%)
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(%)

1

Methyl

2-

aceta

midoa

crylate

SL-

W001-

1

[Rh(C

OD)₂]

BF₄

200 10 25 1 >99 95 (S)

2

Dimet

hyl

itacon

ate

SL-

W001-

1

[Rh(C

OD)₂]

BF₄

200 10 25 1 >99 96 (S)

3

Acetop

henon

e

SL-

W001-

1

[RuCl₂

(dmf)]₂
500 50 50 16 >99 97 (R)

4

2-

Methyl

cinna

mic

acid

SL-

W001-

1

[Rh(C

OD)₂]

BF₄

1000 20 25 16 100 83 (R)

Table 3: Asymmetric Hydrogenation with Taniaphos Ligands
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(%)

1

Methyl

(Z)-

aceta
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nnama
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SL-

T001-

1

[Rh(C

OD)₂]

BF₄

200 10 25 1 >99 99 (S)

2

Dimet

hyl

itacon
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SL-

T001-

1

[Rh(C

OD)₂]

BF₄

200 10 25 1 >99 99 (S)

3

β-

Ketoes

ters

SL-

T002-

1

[RuCl₂

(dmf)]₂
1000 50 50 16 >99

97

(syn)

4

Unprot

ected

β-

enami

ne

phosp

honate

s

Taniap

hos
Rh(I) 100 50 50 24 >99 86

Mandatory Visualizations
The following diagrams illustrate key logical relationships and workflows in the synthesis and

application of chiral ferrocenyl diphosphine ligands.

Figure 2: Logical relationship of synthetic steps to ligand families.
Figure 3: Experimental workflow for the application of chiral ferrocenyl diphosphine ligands.

Conclusion
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The synthesis of chiral ferrocenyl diphosphine ligands is a well-established yet continually

evolving field. The modularity of their synthesis, allowing for the fine-tuning of steric and

electronic properties, has been a key driver of their success. This guide provides a solid

foundation for researchers to synthesize and utilize these powerful ligands in their pursuit of

efficient and highly selective asymmetric transformations. Careful execution of the described

experimental procedures, with particular attention to anhydrous and anaerobic techniques, is

crucial for successful outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [A Technical Guide to the Synthesis of Chiral Ferrocenyl
Diphosphine Ligands]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3286598#synthesis-of-chiral-ferrocenyl-diphosphine-
ligands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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